Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate
Description
This compound features a piperidine core substituted at the 1-position with an ethyl carboxylate group and at the 4-position with an acetamido linker. The acetamido group connects to a 2-oxoimidazolidine ring, which is further substituted with a benzo[d][1,3]dioxol-5-yl moiety (a methylenedioxybenzene group). The ethyl carboxylate may enhance solubility, while the 2-oxoimidazolidine could influence hydrogen-bonding interactions.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O6/c1-2-28-20(27)22-7-5-14(6-8-22)21-18(25)12-23-9-10-24(19(23)26)15-3-4-16-17(11-15)30-13-29-16/h3-4,11,14H,2,5-10,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKZWZQFDFAVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate may interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.
Biochemical Pathways
These could include the p53 pathway, the Bcl-2 family proteins pathway, and various cyclin-dependent kinase pathways.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that the compound could have a similar effect, leading to the inhibition of cancer cell proliferation and the induction of cell death.
Biochemical Analysis
Biochemical Properties
Compounds containing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity. They have been found to interact with various enzymes and proteins, influencing biochemical reactions.
Biological Activity
Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological characterization, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure combining a piperidine ring with an acetamido group and a benzo[d][1,3]dioxole moiety. Its synthesis typically involves multi-step organic reactions that include the formation of the imidazolidinone and subsequent coupling with piperidine derivatives.
Synthetic Pathway Overview
- Formation of Imidazolidinone : The initial step involves the reaction of appropriate amines with carbonyl compounds to form the imidazolidinone structure.
- Piperidine Coupling : The imidazolidinone is then coupled with a piperidine derivative to introduce the piperidine ring.
- Final Esterification : The final step involves esterification to yield the ethyl ester form of the compound.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.
Key Findings:
- Dopamine Transporter (DAT) Inhibition : Studies have shown that compounds structurally related to this compound exhibit high affinity for DAT, suggesting potential use in treating disorders like ADHD or Parkinson's disease .
- Norepinephrine Transporter (NET) Affinity : There is moderate to high affinity for NET as well, indicating possible applications in mood disorders .
- Antioxidant Activity : The benzo[d][1,3]dioxole moiety is known for its antioxidant properties, which may contribute to neuroprotective effects .
1. Neuropharmacological Evaluation
A study assessed the neuropharmacological effects of related compounds on animal models. Results indicated significant improvements in locomotor activity and cognitive function when administered at specific dosages, correlating with DAT inhibition levels.
2. Antioxidant Studies
In vitro assays demonstrated that derivatives of this compound exhibited substantial antioxidant activity, reducing reactive oxygen species (ROS) levels in neuronal cells .
Data Tables
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table highlights key structural differences between the target compound and its analogues:
Physicochemical and Pharmacokinetic Properties
- Target Compound: The ethyl carboxylate group likely enhances aqueous solubility compared to tert-butyl derivatives (e.g., Compound 45).
- Compound 38 () : The thiazole ring and cyclopropane group introduce rigidity, which could reduce conformational flexibility and alter binding kinetics. The phenyl group may enhance hydrophobic interactions.
- Compound 45 () : Fluorination (3,3-difluoroallyl) and tert-butyl substitution could prolong half-life by resisting oxidative metabolism, a common advantage in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
